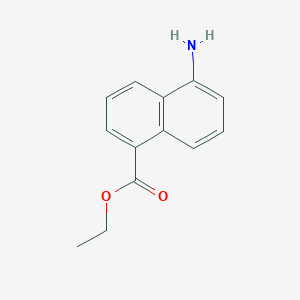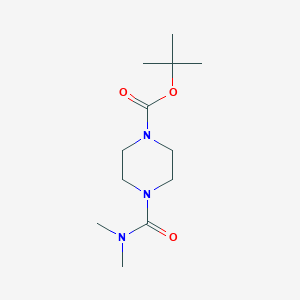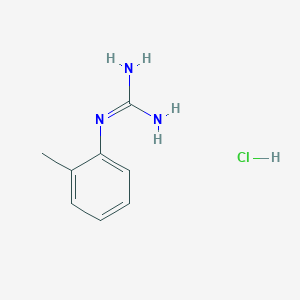
N-o-tolyl-guanidine hydrochloride
Vue d'ensemble
Description
“N-o-tolyl-guanidine hydrochloride” is a chemical compound with the molecular formula C8H12ClN3 . It is a light brown solid with a molecular weight of 185.66 . The IUPAC name for this compound is N-(2-methylphenyl)guanidine hydrochloride .
Synthesis Analysis
A rapid and new synthetic route for N,N′-di-o-tolyl guanidine (DTG) synthesis from cheap materials has been reported . The guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide (3) has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide (2) with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .
Molecular Structure Analysis
The molecular structure of “N-o-tolyl-guanidine hydrochloride” consists of a network of guanidinium cations and chloride anions .
Chemical Reactions Analysis
“N-o-tolyl-guanidine hydrochloride” has been found to be an excellent inhibitor for delaying copper (Cu) corrosion with an efficiency higher than 98% at 20 × 10−6 M in an acidic solution . The DTG was adsorbed onto the Cu surface via chemical adsorption and followed the Langmuir route .
Physical And Chemical Properties Analysis
“N-o-tolyl-guanidine hydrochloride” is a light brown solid . It has a molecular weight of 185.66 .
Applications De Recherche Scientifique
Comprehensive Analysis of N-o-tolyl-guanidine Hydrochloride Applications
Copper Corrosion Inhibition: N-o-tolyl-guanidine hydrochloride can be synthesized into N,N′-di-o-tolyl guanidine (DTG), which has been reported as an excellent inhibitor for delaying copper corrosion. This compound shows an efficiency higher than 98% at 20 × 10−6 M in an acidic solution, making it a potent agent for protecting copper materials from corrosion, especially in industrial settings where copper is a commonly used metal .
Water Quality Monitoring: Derivatives of guanidine, including compounds similar to N-o-tolyl-guanidine hydrochloride, have been detected in water, indicating their presence as pollutants. Research on these compounds is essential for maintaining high water quality and determining regulatory limits. This suggests that N-o-tolyl-guanidine hydrochloride could be monitored as part of water quality assessments to understand its distribution, fate, and potential emission sources .
Mécanisme D'action
Target of Action
N-o-tolyl-guanidine hydrochloride is a guanidine derivative .
Biochemical Pathways
The biochemical pathways affected by N-o-tolyl-guanidine hydrochloride are currently unknown . Guanidine derivatives are known to be highly soluble in water, which may influence their interaction with various biochemical pathways .
Pharmacokinetics
Its molecular weight is 185.66 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-o-tolyl-guanidine hydrochloride. For instance, guanidine derivatives are known to be persistent and mobile organic compounds (PMOCs), highly soluble in water, and pose a threat to water resource quality . This solubility can influence the compound’s distribution, fate, and emission source, which are critical to maintain high water quality and to determine regulatory limits for these pollutants .
Propriétés
IUPAC Name |
2-(2-methylphenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-4-2-3-5-7(6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMCGTVQUBUJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-o-tolyl-guanidine hydrochloride | |
CAS RN |
6976-05-2 | |
| Record name | 6976-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



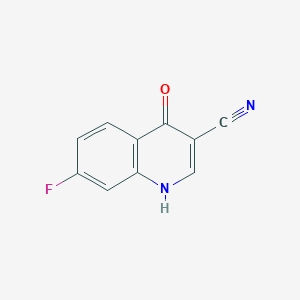
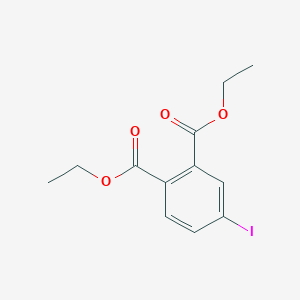
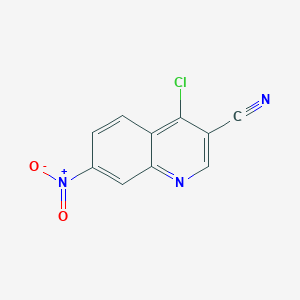
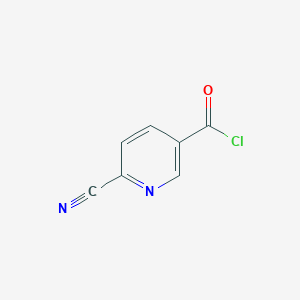




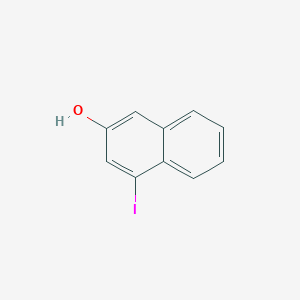

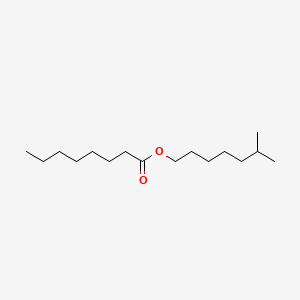
![2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1-[(1-methylpyrrolidin-2-yl)methyl]benzimidazole-5-carboxamide](/img/structure/B1629283.png)
